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Compound of Interest

Compound Name: Dibutyl terephthalate

Cat. No.: B1670439 Get Quote

Introduction: Dibutyl terephthalate (DBT), with the chemical formula C₁₆H₂₂O₄, is the diester

of terephthalic acid and n-butanol. As a key industrial chemical, often used as a plasticizer, its

unambiguous identification and characterization are crucial for quality control, research, and

regulatory purposes. This technical guide provides an in-depth overview of the key

spectroscopic data for DBT, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS), intended for researchers, scientists, and professionals in drug

development and material science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a

compound. For Dibutyl terephthalate, both ¹H and ¹³C NMR provide definitive information

about its symmetric structure.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of Dibutyl terephthalate shows a limited number of signals due to the

molecule's symmetry. The aromatic ring contains two sets of equivalent carbons, and the

identical butyl chains simplify the aliphatic region.

Table 1: ¹³C NMR Spectroscopic Data for Dibutyl Terephthalate
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Chemical Shift (δ) ppm Assignment

165.7 Carbonyl Carbon (C=O)

134.1 Aromatic Carbon (quaternary, C-CO)

129.5 Aromatic Carbon (CH)

65.4 Methylene Carbon (-O-CH₂-)

30.7 Methylene Carbon (-CH₂-CH₂-CH₃)

19.2 Methylene Carbon (-CH₂-CH₃)

13.7 Methyl Carbon (-CH₃)

(Data sourced from publicly available spectral

databases for Dibutyl terephthalate in CDCl₃)

¹H NMR Spectroscopy
While a publicly available, fully assigned ¹H NMR spectrum was not located in the conducted

search, the expected signals can be predicted based on the molecular structure of Dibutyl
terephthalate. The para-substituted aromatic ring and the four-carbon butyl chains will produce

a distinct pattern.

Table 2: Predicted ¹H NMR Spectroscopic Data for Dibutyl Terephthalate
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Predicted Chemical
Shift (δ) ppm

Multiplicity Integration Assignment

~ 8.1 Singlet (s) 4H
Aromatic Protons (Ar-

H)

~ 4.3 Triplet (t) 4H
Methylene Protons (-

O-CH₂-)

~ 1.7 Multiplet (m) 4H
Methylene Protons (-

CH₂-CH₂-CH₃)

~ 1.5 Multiplet (m) 4H
Methylene Protons (-

CH₂-CH₃)

~ 1.0 Triplet (t) 6H Methyl Protons (-CH₃)

(Predicted values

based on standard

chemical shift tables

and analysis of similar

structures.)

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Dibutyl terephthalate is characterized by strong absorptions corresponding to the

ester carbonyl group and vibrations of the aromatic ring and aliphatic chains.[1]

Table 3: Key IR Absorption Bands for Dibutyl Terephthalate
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Wavenumber (cm⁻¹) Intensity Assignment of Vibration

2960, 2873 Strong
C-H Stretch (Aliphatic CH₃ and

CH₂)

1720 Strong C=O Stretch (Ester Carbonyl)

1465 Medium C-H Bend (Aliphatic CH₂)

1270 Strong C-O Stretch (Ester, Ar-CO-O)

1105 Strong C-O Stretch (Ester, O-C-C)

728 Strong
C-H Bend (Aromatic, para-

disubstituted out-of-plane)

(Data interpreted from the gas-

phase IR spectrum available in

the NIST Chemistry

WebBook.)[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and structural components.

While a detailed experimental mass spectrum for Dibutyl terephthalate was not available in

the search, the molecular weight is confirmed to be 278.34 g/mol .[2][3] The expected

molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would be at m/z 278.

Predicted Fragmentation: Unlike its isomer dibutyl phthalate, which typically shows a strong

peak at m/z 149 due to the formation of a stable phthalic anhydride ion (an "ortho-effect"), the

fragmentation of dibutyl terephthalate is expected to proceed through different pathways:

[M]⁺ at m/z 278: The molecular ion.

Loss of a butoxy radical (-OC₄H₉): Resulting in a fragment at m/z 205.

Loss of butene (-C₄H₈) via McLafferty rearrangement: Resulting in a fragment at m/z 222.
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Further fragmentation of the butyl chain.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Instrument-specific parameters may require optimization.

NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 5-10 mg of purified Dibutyl terephthalate in approximately

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Internal Standard: Add a small amount of an internal reference standard, such as

tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

Transfer: Filter the solution into a clean, 5 mm NMR tube.

Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H and ¹³C spectra

according to standard instrument procedures. Typical parameters for ¹³C NMR include proton

decoupling to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy Protocol (Thin Film Method)
Sample Preparation: As Dibutyl terephthalate is a liquid at room temperature, the neat

liquid film method is appropriate. Place one to two drops of the pure liquid onto the surface of

a salt plate (e.g., NaCl or KBr).

Assembly: Place a second salt plate on top, gently spreading the liquid into a thin, uniform

film.

Analysis: Place the resulting "sandwich" into the sample holder of the FT-IR spectrometer.

Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty salt plates should be recorded first and subtracted from the

sample spectrum.

Mass Spectrometry Protocol (GC-MS with EI)
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Sample Preparation: Prepare a dilute solution of Dibutyl terephthalate in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1

mg/mL.

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC)

inlet. The GC will separate the compound from any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass

Spectrometer. In Electron Ionization (EI) mode, the sample is bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-

charge (m/z) ratio and detected, generating the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound such as Dibutyl terephthalate.
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Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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